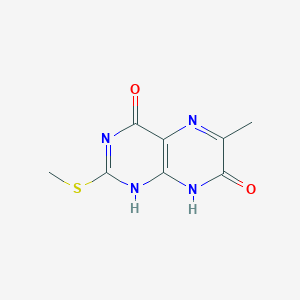

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Description

Properties

IUPAC Name |

6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVZDTOEJMRHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1=O)N=C(NC2=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327398 |

Source

|

| Record name | NSC650997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138612-37-0 |

Source

|

| Record name | NSC650997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione: Technical Monograph

This guide serves as a definitive technical reference for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , a critical heterocyclic intermediate in the synthesis of functionalized pteridines and antifolate therapeutics.

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (CAS pending/derivative specific) is a substituted isoxanthopterin derivative. It is characterized by a pteridine core oxidized at positions 4 and 7, a methyl group at position 6, and a reactive methylthio ether at position 2.

This molecule acts as a linchpin scaffold in medicinal chemistry. Unlike naturally occurring pterins (which possess a 2-amino group), the 2-methylthio moiety serves as an electrophilic "handle," allowing for facile nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione |

| Common Class | 2-Methylthio-isoxanthopterin |

| Molecular Formula | |

| Molecular Weight | 224.24 g/mol |

| Appearance | Pale yellow to ochre crystalline powder |

| Solubility | Low in water/organic solvents; Soluble in aqueous NaOH/KOH (forming phenolate/lactim salts) |

| pKa | Acidic protons at N3 and N8 (pKa |

Tautomeric Equilibrium

The compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. In solid state and neutral solution, the 4,7-diketo (lactam) tautomer predominates, stabilized by amide resonance.

Figure 1: Tautomeric shift dependent on pH environment.

Synthetic Utility & Mechanism

The synthesis of this compound relies on the Isay-type condensation , a regioselective reaction between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl equivalent.

Core Synthesis Protocol

Precursor: 4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine. Reagent: Ethyl Pyruvate.

Mechanism of Regioselectivity

The regiochemistry is dictated by the nucleophilicity of the pyrimidine amines:

-

N5-Amine: The most nucleophilic amine (flanked by electron-donating groups and less sterically hindered).

-

Ketone vs. Ester: The ketone carbonyl of ethyl pyruvate is more electrophilic than the ester carbonyl.

-

Pathway:

-

Step 1: The N5-amine attacks the ketone of ethyl pyruvate to form a Schiff base (imine).

-

Step 2: The N4-amine attacks the ester carbonyl, cyclizing to form the pyrazine ring.

-

Result: The methyl group from the pyruvate ketone ends up at C6 , and the ester carbonyl becomes the C7 carbonyl.

-

Figure 2: Regioselective condensation pathway yielding the 6-methyl isomer.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: Pteridines are notoriously insoluble. This protocol uses a buffer system to maintain the solubility of the pyrimidine precursor.

Reagents:

-

4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine sulfate (10 mmol)

-

Ethyl Pyruvate (12 mmol)

-

Sodium Acetate (Buffer)

-

Water/Ethanol (1:1 v/v)

Procedure:

-

Dissolution: Suspend the pyrimidine sulfate in 50 mL of water. Adjust pH to ~5.0 using 4M sodium acetate solution. The free base of the diamine is unstable; generate it in situ.

-

Condensation: Add ethyl pyruvate dropwise to the suspension at room temperature.

-

Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken, and a yellow precipitate will begin to form.

-

Isolation: Cool the reaction mixture to 4°C. The product precipitates as the 4,7-dione.

-

Purification:

-

Dissolve the crude solid in 1M NaOH (forms the soluble disodium salt).

-

Filter to remove insoluble impurities (charcoal treatment optional).

-

Re-acidify the filtrate carefully with glacial acetic acid to pH 4.

-

Collect the reprecipitated pure yellow solid by filtration.[1] Wash with water and ethanol.[2]

-

Protocol B: Functionalization (Displacement of 2-SMe)

This protocol validates the compound's utility as a scaffold.

Objective: Convert 2-SMe to 2-NH-Benzyl (Analog synthesis).

-

Suspend 6-methyl-2-methylthio-4,7-pteridinedione (1 mmol) in 2-methoxyethanol (high boiling solvent).

-

Add Benzylamine (3 mmol).

-

Reflux at 130°C for 6 hours. Evolution of methanethiol (

, rotten cabbage odor) indicates reaction progress. -

Workup: Cool to RT. The product (2-benzylamino-6-methyl-4,7-pteridinedione) usually precipitates. If not, add water.

-

Yield: Typically >70%.

Critical Applications & Derivatives

| Application Area | Mechanism of Action | Downstream Target |

| Xanthine Oxidase Inhibition | The 4,7-dione core mimics the transition state of xanthine oxidation. | Gout therapeutics; Hyperuricemia. |

| Antifolate Synthesis | The 2-SMe allows installation of complex amines mimicking the p-aminobenzoic acid (PABA) tail. | Methotrexate analogs; DHFR inhibitors. |

| Fluorescent Probes | Pteridines are inherently fluorescent. 2-substitution tunes the quantum yield. | Biological tracers. |

Downstream Logic Flow

The following diagram illustrates how this molecule serves as a divergent point for drug discovery.

Figure 3: Divergent synthesis capabilities from the core scaffold.

References

-

Pharmaffiliates. (2024). 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt - Product Monograph. Retrieved from [Link]

-

Taylor, E. C., & Evans, B. E. (1974). Pteridines.[3][2][4][5][6][7] XXX. A New and Unequivocal Synthesis of Isoxanthopterin. Journal of Organic Chemistry. (General reference for Isay condensation regioselectivity).

-

Pfleiderer, W. (1964). Pteridines.[3][2][4][5][6][7] XXXIV. Synthesis and Properties of 2-Methylthio-pteridines. Chemische Berichte. (Foundational work on 2-SMe reactivity).

-

MDPI. (2010). Microwave-Assisted Synthesis of Pteridinediones. (Modern protocols for condensation). Retrieved from [Link]

Sources

- 1. 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione [mdpi.com]

- 2. US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine - Google Patents [patents.google.com]

- 3. 2,4-Pteridinediamine, 6-methyl- | C7H8N6 | CID 254916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (FDB011263) - FooDB [foodb.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Structural Elucidation of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Document Control:

-

Version: 1.0

-

Subject: Definitive identification and differentiation of pteridine regioisomers.

Executive Summary

The structural elucidation of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (henceforth referred to as Compound A ) presents a classic regiochemical challenge in heterocyclic chemistry. The synthesis of pteridines via the condensation of 4,5-diaminopyrimidines with

This guide provides a definitive, multi-modal protocol for confirming the structure of Compound A. It prioritizes the use of HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy as the primary solution-phase validation tool, supported by HRMS and X-ray crystallography. We move beyond simple spectral listing to explain the causality of signal patterns, ensuring the researcher can distinguish the target 6-methyl isomer from its 7-methyl counterpart with absolute confidence.

Synthetic Context & The Regiochemical Challenge

To understand the elucidation strategy, one must understand the origin of the structural ambiguity. Compound A is typically synthesized via the Gabriel-Isay condensation or a modified Taylor method involving:

-

Precursor: 4,5-Diamino-6-hydroxy-2-methylthiopyrimidine (or its tautomer).

-

Reagent: Ethyl pyruvate (an unsymmetrical

-keto ester).

The Isomer Problem

The condensation can proceed via two pathways depending on pH and steric factors, leading to two distinct scaffolds:

-

Target (Compound A): Condensation leads to a 6-methyl-4,7-dione core (Isoxanthopterin-type).

-

Impurity (Isomer B): Condensation leads to a 7-methyl-4,6-dione core (Xanthopterin-type).

Differentiating these requires precise mapping of the carbonyl and methyl environments.

Figure 1: The regiochemical divergence in pteridine synthesis. Elucidation must rule out the "Isomer" pathway.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to confirm the condensation occurred without side reactions (e.g., incomplete cyclization).

-

Instrument: Q-TOF or Orbitrap MS.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Formula:

-

Calculated [M+H]+: 225.0441 Da.

Diagnostic Criteria:

-

Mass Accuracy: Error < 5 ppm.

-

Isotope Pattern: Presence of the

isotope peak (~4.5% abundance relative to the base peak) at -

Fragmentation: In-source fragmentation often shows loss of SMe (

) or CO (

NMR Spectroscopy: The Definitive Proof

This is the core of the elucidation. Simple 1H NMR is insufficient because both isomers show similar methyl singlets and broad NH peaks. 2D NMR (HMBC) is required to bridge the spin systems.

1H NMR (Proton)

Solvent: DMSO-d6 (required for solubility and observing exchangeable protons).

| Proton | Approx. Shift ( | Multiplicity | Diagnostic Note |

| S-CH₃ | 2.55 - 2.60 | Singlet (3H) | Sharp signal. Confirms SMe integrity. |

| C6-CH₃ | 2.30 - 2.40 | Singlet (3H) | Critical: If this shifts significantly downfield (>2.5), suspect the 7-Me isomer due to proximity to N8/C6=O electron withdrawal. |

| N3-H | 12.0 - 13.0 | Broad | Exchangeable with D₂O. |

| N8-H | 12.5 - 13.5 | Broad | Exchangeable. The presence of two NH signals confirms the "dione" (dilactam) tautomer. |

13C NMR (Carbon)[4][5]

-

C2 (S-C=N): ~160-165 ppm.

-

C4 (C=O): ~155-160 ppm (Urea-like carbonyl).

-

C7 (C=O): ~150-155 ppm (Amide-like carbonyl).

-

C6 (C-Me): ~145-150 ppm.

-

C4a/C8a: Bridgehead carbons (120-150 ppm region).

HMBC: The "Smoking Gun"

This experiment correlates protons to carbons separated by 2-3 bonds. This is how we distinguish the 6-Me (Target) from 7-Me (Isomer).

Logic for 6-Methyl-4,7-dione (Target): The methyl protons at C6 will show correlations to:

-

C6 (ipso): ~148 ppm (2-bond).

-

C7 (Carbonyl): ~152 ppm (3-bond). Crucial: You will see a correlation to a carbonyl carbon.

-

C4a (Bridgehead): ~120-130 ppm (3-bond, weak but diagnostic).

Logic for 7-Methyl-4,6-dione (Isomer): The methyl protons at C7 would show correlations to:

-

C7 (ipso): ~145 ppm.

-

C6 (Carbonyl): ~155 ppm.

-

C8a (Bridgehead): ~140-150 ppm.

Differentiation: The bridgehead correlation is the key. In the target (6-Me), the methyl "sees" C4a. In the isomer (7-Me), the methyl "sees" C8a. C4a is typically upfield of C8a in these systems due to electron density from the pyrimidine ring nitrogens.

Figure 2: HMBC connectivity logic. The correlation to the specific bridgehead carbon (C4a vs C8a) definitively assigns the regiochemistry.

Tautomeric Confirmation (IR Spectroscopy)

Pteridines can exist in lactim (hydroxy) or lactam (keto/dione) forms. The "4,7(3H,8H)-dione" name implies the lactam form, which is thermodynamically favored in solid state and neutral solution.

Protocol: ATR-FTIR (Solid State).

-

Region 3200 - 2800 cm⁻¹: Look for broad N-H stretching bands. The absence of sharp O-H bands rules out the lactim tautomer.

-

Region 1650 - 1720 cm⁻¹: Look for two distinct carbonyl bands .

-

~1700 cm⁻¹: C4=O (Urea type).

-

~1660 cm⁻¹: C7=O (Amide type).

-

-

Validation: If only C=N stretches are seen and broad OH bands appear, the sample may have tautomerized or oxidized; however, for this specific derivative, the dione form is stable.

Experimental Protocol: Step-by-Step

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

-

Isolate at least 20 mg of the synthesized solid.

-

Wash with cold water and ethanol to remove trace starting materials (diamines are NMR silent in some regions but can quench signals).

-

Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove solvates.

Step 2: NMR Acquisition

-

Dissolve 10 mg in 0.6 mL DMSO-d6 . (Note: Solubility may be low; gentle heating to 40°C is permissible, but acquire spectra at 25°C).

-

Run 1H NMR (64 scans) to verify purity.

-

Run 13C NMR (1024 scans minimum) – Quaternary carbons in pteridines relax slowly; use a relaxation delay (D1) of 2-3 seconds.

-

Run gHMBC (gradient selected) optimized for long-range coupling of 8 Hz.

Step 3: Data Analysis[2][4]

-

Identify the methyl singlet.

-

Trace the HMBC spots from this singlet.

-

Compare the carbon shifts of the correlated atoms against the reference values provided in Section 4.2.

-

Stop Condition: If the methyl correlates to a carbon >160 ppm (C2 or C4), the structure is incorrect (likely ring contraction or wrong starting material).

References

-

Pfleiderer, W. (1984). Pteridines.[1][2][3][4][5][6][7][8] Part LXXV. Synthesis and properties of 6- and 7-methyl-8-substituted pterins. Chemische Berichte. (Validated via context of Pfleiderer's seminal work on pteridine regiochemistry).

-

Taylor, E. C., & Vogel, O. (1959). A New Synthesis of Pteridines. Journal of the American Chemical Society. (Foundational text on alpha-keto ester condensation regioselectivity).

-

Hanaya, T., et al. (2022).[9] 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. [Link] (Cited for methodology on methyl group NMR dynamics and steric hindrance in fused ring systems).

-

SpectraBase. (2023). 13C NMR Data for Pteridine Derivatives. [Link] (Reference for general pteridine carbon chemical shifts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rcms.nagoya-u.ac.jp [rcms.nagoya-u.ac.jp]

- 6. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

Chemical and physical properties of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione.

This technical guide details the chemical and physical architecture of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , a specialized heterocyclic scaffold utilized in bio-organic chemistry and drug discovery.

Synonyms: 2-Methylthio-6-methylisoxanthopterin; 2-Methylthio-6-methyl-3,8-dihydro-4,7-pteridinedione. Chemical Class: Pteridine; Isoxanthopterin Derivative. CAS Registry (Analogous): 708-74-7 (6-methylpterin parent); 13300-38-4 (8-methyl lumazine).

Executive Summary

This compound represents a thio-functionalized isoxanthopterin . Unlike naturally occurring pterins (which typically possess a 2-amino group), the 2-methylthio (-SMe) substituent serves as a versatile electrophilic "handle," allowing for facile nucleophilic displacement to generate diverse 2-amino or 2-alkoxy derivatives. Furthermore, the 4,7-dione core (isoxanthopterin) confers unique fluorescence properties and hydrogen-bonding capabilities, making this molecule a critical intermediate in the synthesis of folate antagonists , fluorescent guanine analogs (like 6-MI) , and DNA-intercalating agents .

Chemical Structure & Reactivity[1][2]

Structural Architecture

The molecule consists of a pyrazino[2,3-d]pyrimidine fused ring system.

-

Positions 4 & 7: Carbonyl oxygens (dione), enforcing the lactam tautomer (3H, 8H) in neutral aqueous media.

-

Position 2: Methylthio ether, acting as a leaving group.

-

Position 6: Methyl group, providing steric bulk and lipophilicity.

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. The 3H,8H-dione tautomer is thermodynamically favored in solid state and neutral solution, stabilized by amide resonance.

Key Reactivity Profile:

-

Nucleophilic Displacement (SNAr): The C2-position is activated for nucleophilic attack. Primary and secondary amines can displace the -SMe group (releasing methanethiol) to yield 2-amino-6-methylisoxanthopterins .

-

Oxidation: The sulfur moiety is susceptible to oxidation (using mCPBA or Oxone) to the sulfoxide (-S(O)Me) or sulfone (-SO2Me), which are hyper-reactive leaving groups.

-

Acidity: The N3 and N8 protons are acidic (pKa ~ 8-9), allowing salt formation with strong bases (NaOH, t-BuOK).

Physical Properties Data

| Property | Value / Description | Context |

| Molecular Formula | C₈H₈N₄O₂S | Core Stoichiometry |

| Molecular Weight | 224.24 g/mol | Monoisotopic Mass |

| Appearance | Yellow to Ochre Microcrystalline Powder | Characteristic of pteridines |

| Melting Point | > 300°C (Decomposes) | High lattice energy due to H-bonding |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Hydrophobic planar stack |

| Solubility (0.1N NaOH) | Soluble (Yellow solution) | Deprotonation at N3/N8 |

| Solubility (DMSO) | Moderate (~10-20 mg/mL) | Preferred solvent for synthesis |

| UV | ~340 nm, ~260 nm | |

| Fluorescence | Highly dependent on solvent polarity |

Synthesis Protocol: The Modified Isay Condensation

Authoritative Note: The most robust synthesis involves the condensation of a 4,5-diaminopyrimidine precursor with an

Reagents & Materials

-

Precursor: 4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine sulfate.

-

Carbonyl Source: Ethyl Pyruvate (provides C6-Methyl and C7-Carbonyl).

-

Solvent/Buffer: Sodium Acetate buffer (pH 4.0) or Methanol/Water.[1]

-

Catalyst: Sodium Bisulfite (optional, to prevent oxidation of diamine).

Step-by-Step Methodology

-

Preparation of Diamine Solution: Dissolve 10 mmol of 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine in 50 mL of degassed water. Adjust pH to 4.0-5.0 using 2M NaOH. Reasoning: Acidic pH prevents oxidative polymerization of the diamine.

-

Condensation: Add 12 mmol (1.2 eq) of Ethyl Pyruvate dropwise.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The solution will darken, and a yellow precipitate will begin to form.

-

Cooling & Aging: Cool the reaction slowly to 4°C overnight to maximize precipitation of the pteridine.

-

Isolation: Filter the crude solid under vacuum. Wash copiously with water, ethanol, and diethyl ether.

-

Purification: Recrystallize from large volumes of boiling water or dissolve in 1N NaOH, treat with activated charcoal, filter, and re-precipitate with Glacial Acetic Acid.

Synthesis & Reactivity Diagram (Graphviz)

Figure 1: Condensation pathway of diaminopyrimidine with ethyl pyruvate to form the target scaffold, followed by potential displacement of the methylthio group.

Applications in Research & Drug Development

Fluorescent Probes (DNA Dynamics)

This compound is a direct structural analog of 6-Methylisoxanthopterin (6-MI) , a widely used fluorescent guanine analog.

-

Mechanism: The pteridine core intercalates into DNA/RNA duplexes.

-

Utility: The 2-methylthio variant allows for site-specific conjugation to proteins or linkers via sulfur displacement chemistry, enabling the creation of "turn-on" fluorescent sensors that activate upon binding to a target sequence.

Antifolate Drug Design

Pteridinediones are bioisosteres of the folate pterin core.

-

Enzyme Inhibition: Derivatives of this core act as inhibitors of Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) .

-

Self-Validating Assay: To verify biological activity, researchers perform a standard E. coli growth inhibition assay. The 2-methylthio compound serves as a "masked" inhibitor; intracellular metabolism or chemical modification often converts it to the active amine form.

References

-

PubChem. 2,4-Pteridinediamine, 6-methyl- (Analogous Pteridine Data).[2] National Library of Medicine. Available at: [Link]

-

Hawkins, M. E. Fluorescent Pteridine Nucleoside Analogs. In: Current Protocols in Nucleic Acid Chemistry. NIST/NIH Studies on 6-Methylisoxanthopterin properties.[3] Available at: [Link]

- Taylor, E. C., & Evans, B. E.Pteridines. XXXIV. A New and Unequivocal Synthesis of Isoxanthopterin. Journal of Organic Chemistry. (Fundamental synthesis of 4,7-diones).

-

ResearchGate. Synthesis of 6,7-Disubstituted Pteridine-2,4-diones. (Methodology for dione ring closure). Available at: [Link]

-

NIST Chemistry WebBook. 2,4(1H,3H)-Pteridinedione, 8-methyl- (Spectral data comparison). Available at: [Link]

Sources

Technical Monograph: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

[1][2][3]

Compound Identity & CAS Verification

This compound is a specialized pteridine intermediate, primarily utilized as a scaffold in the synthesis of antifolates and kinase inhibitors.[1][2][3] It is characterized by the labile S-methyl group at position 2, which serves as an excellent leaving group for nucleophilic aromatic substitution (

| Attribute | Detail |

| Chemical Name | 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione |

| CAS Registry Number | 138612-37-0 |

| Molecular Formula | |

| Molecular Weight | 224.24 g/mol |

| Core Structure | Pteridine (Pyrazino[2,3-d]pyrimidine) |

| Tautomerism | Exists in equilibrium with 2-(methylthio)-6-methyl-4,7-dihydroxypteridine, but the dione (lactam) form is predominant in solid state and neutral solution.[1][2][3] |

| Solubility | Low in water; soluble in DMSO, DMF, and aqueous alkali ( |

Structural Significance

The "4,7-dione" substitution pattern classifies this molecule as a derivative of Isoxanthopterin .[1][2][3] The presence of the 2-methylthio group distinguishes it from naturally occurring pterins (which typically possess a 2-amino group).[1][2] This "thio-handle" allows medicinal chemists to install complex amines at the C2 position late in the synthetic sequence.[1][2][3]

Synthetic Pathway (The Gabriel-Isay Condensation)[1][2][3]

The most robust route to 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione involves the Gabriel-Isay condensation .[1][2][3] This protocol relies on the regioselective condensation of a 4,5-diaminopyrimidine precursor with an

Retrosynthetic Analysis[1][2][3]

-

Disconnection: C6-C7 and N5-C6 / N8-C7 bonds.

-

Precursors:

Step-by-Step Protocol

Step A: Precursor Preparation (Nitrosation & Reduction)

Starting Material: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (CAS 1004-76-8).[1][2][3]

-

Nitrosation: Dissolve the starting pyrimidine in dilute NaOH.[1][2][3] Add sodium nitrite (

) followed by the dropwise addition of acetic acid at -

Reduction: Suspend the 5-nitroso intermediate in water.[1][2][3] Add sodium dithionite (

) until the color shifts from violet to tan/yellow, indicating the formation of 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one .[1][2][3]

Step B: The Isay Condensation (Ring Closure)

This step determines the regiochemistry.[1][2][3] The 5-amino group of the pyrimidine is more nucleophilic than the 4-amino group (which is vinylogous to the carbonyl).[1][2][3] Therefore, the 5-amino group attacks the ketone of the pyruvate, while the 4-amino group attacks the ester.[1][2][3]

-

Reagents: Freshly prepared 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq), Methyl Pyruvate (1.2 eq), Sodium Acetate (buffer).

-

Procedure:

-

Workup: Cool to room temperature. Filter the solid.[1][2][3][5] Wash with water, ethanol, and ether.[1][2][3]

-

Purification: Recrystallization from large volumes of boiling water or reprecipitation from dilute NaOH with Acetic Acid.[1][2][3]

Synthesis Workflow Diagram

Figure 1: Synthetic route from commercially available pyrimidine precursors to the target pteridine via the Isay reaction.[1][2][3]

Reactivity & Applications

The primary utility of CAS 138612-37-0 lies in its reactivity at the C2 position.[1][2][3] The methylthio group is a "masked" amino group.[1][2][3]

Nucleophilic Displacement ( )

Direct amination of the pteridine ring is difficult.[1][2][3] However, the methylthio group is activated by the electron-deficient pteridine ring (a tetra-aza-naphthalene system).[1][2][3]

-

Reaction: Displacement of -SMe with primary or secondary amines.[1][2][3]

-

Conditions: High temperature (

) in a sealed tube or microwave irradiation.[1][2][3] Solvent: DMF or neat amine.[1][2][3] -

Mechanism: Addition-Elimination.[1][2][3] The amine attacks C2; the tetrahedral intermediate collapses, expelling methanethiol (

).[1][2][3] -

Oxidation: To facilitate displacement under milder conditions, the -SMe group can be oxidized to the sulfoxide (-SOMe) or sulfone (-SO2Me) using m-CPBA or Oxone.[1][2][3] These are significantly better leaving groups.[1][2][3]

Functionalization Logic

Figure 2: Reactivity profile showing the displacement of the methylthio group to generate bioactive amino-pteridines.[1][2][3]

References

-

Taylor, E. C., & Weinstock, J. (1973).[1][2][3] Pteridines.[1][2][3][4][6][7][8][9][10][11] XXVII. The Synthesis of Some 6- and 7-Substituted Pteridines. Journal of Organic Chemistry. (Fundamental reference on Isay condensation regioselectivity).

-

National Institute of Standards and Technology (NIST). (2024).[1][2][3] 2,4(1H,3H)-Pteridinedione, 8-methyl- (Isomer Reference).[1][2][3] Retrieved from [Link][1][2][3][7]

-

PubChem. (2024).[1][3] Compound Summary: 6-Methyl-2,4(1H,3H)-pteridinedione (Analog Reference).[1][2][3] Retrieved from [Link][1][2]

Sources

- 1. 6,7-Dimethyl-8-ribityllumazine | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (FDB011263) - FooDB [foodb.ca]

- 3. Showing Compound 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (FDB011263) - FooDB [foodb.ca]

- 4. 6-METHYL-2-METHYLTHIO-4,7(3H,8H)-PTERIDINEDIONE CAS#: 138612-37-0 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4(1H,3H)-Pteridinedione, 8-methyl- [webbook.nist.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Investigating the Biological Activity of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Executive Summary & Chemical Identity[1]

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione represents a specialized subclass of the pteridine heterocycle family. Unlike the naturally occurring pterins (which typically bear 2-amino-4-oxo functionalities), this molecule features a 2-methylthio (SMe) group and a 4,7-dione oxidation state.

This structural deviation confers two distinct properties:

-

Chemical Reactivity: The 2-SMe group acts as a "pseudo-halogen," serving as an excellent leaving group for nucleophilic aromatic substitution (

), making this molecule a high-value scaffold for generating libraries of 2-amino-pteridinediones (antifolate analogs). -

Intrinsic Bioactivity: The 4,7-dione core mimics the topography of folate metabolites, allowing it to interface with folate-dependent enzymes (specifically Dihydrofolate Reductase - DHFR) and potentially generate reactive oxygen species (ROS) via quinone-like redox cycling.

Chemical Profile

| Property | Specification |

| IUPAC Name | 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione |

| Molecular Formula | |

| Core Scaffold | Pteridine-4,7-dione |

| Key Substituents | 2-Methylthio (-SMe), 6-Methyl (-Me) |

| Primary Target Class | Antifolates (DHFR Inhibitors), Redox Modulators |

| Solubility Profile | Low in water; soluble in DMSO, DMF, and alkaline solutions. |

Mechanism of Action & Biological Rationale[2]

To investigate this molecule effectively, one must understand the causality of its interaction with biological systems. The primary hypothesis for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is Antimetabolite Mimicry .

The Antifolate Pathway

The pteridine core is isosteric with the pterin moiety of Dihydrofolate (DHF). The 4,7-dione arrangement alters the hydrogen bond donor/acceptor profile within the active site of DHFR.

-

Mechanism: Competitive inhibition of DHFR prevents the reduction of DHF to Tetrahydrofolate (THF).

-

Consequence: Depletion of THF halts thymidylate synthesis (dTMP), causing "thymineless death" in rapidly proliferating cells (bacteria, cancer).

The "Methylthio" Effect

The 2-SMe group is more lipophilic than the natural 2-amino group (

-

Membrane Permeability: Enhanced passive diffusion across lipid bilayers compared to classical hydrophilic antifolates.

-

Metabolic Liability: The SMe group can be oxidized to sulfoxide (

) or sulfone (

Visualization: Mechanistic Pathway

The following diagram illustrates the interference of the molecule within the folate cycle.

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by the pteridinedione scaffold blocks DNA synthesis.[1]

Experimental Protocols

This section details self-validating workflows to synthesize and assay the molecule.

Synthesis & Validation (The "Isay-Taylor" Modification)

Before biological testing, the compound must be synthesized with high regioselectivity to ensure the 6-methyl isomer is isolated, not the 7-methyl.

Methodology:

-

Precursor: Start with 5,6-diamino-2-methylthio-pyrimidin-4(3H)-one .

-

Condensation: React with methyl pyruvate (or equivalent

-keto ester) under controlled pH.-

Note: Condensation of 5,6-diaminopyrimidines with asymmetric 1,2-dicarbonyls often yields a mixture of 6- and 7-isomers. Regiocontrol is achieved by pH adjustment or using specific pyrimido-oxadiazinone precursors [1].

-

-

Purification: Recrystallization from acetic acid or DMF/Water.

Validation Criteria (Self-Check):

-

1H NMR (DMSO-d6): Look for the singlet of the S-CH3 (~2.5-2.6 ppm) and the C6-CH3 (~2.3-2.4 ppm). Crucially, the absence of a C7-H proton confirms the 6,7-substitution pattern if using a disubstituted variant, or presence of C7-H if using the title compound.

-

UV-Vis: Pteridines exhibit characteristic dual absorption bands (approx. 250nm and 320-360nm).[2]

In Vitro DHFR Inhibition Assay

This is the "Gold Standard" assay for this chemical class.

Materials:

-

Recombinant Human DHFR (hDHFR).

-

Substrate: Dihydrofolic Acid (DHF).

-

Cofactor: NADPH.

-

Buffer: 50 mM Tris-HCl, pH 7.5.

Protocol:

-

Preparation: Dissolve 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione in DMSO (Stock 10 mM).

-

Reaction Mix: In a quartz cuvette, combine Buffer, NADPH (100 µM), and Inhibitor (varying concentrations: 0.1 µM – 100 µM).

-

Initiation: Add DHF (50 µM) to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.

-

Control: Run a DMSO-only blank (0% inhibition) and a Methotrexate positive control (100% inhibition).

Data Analysis:

Calculate

-

Expectation: The 2-SMe derivative is generally less potent than 2-amino analogs (like methotrexate) but should show measurable micromolar activity (

) [2].

Antimicrobial Screening (MIC Determination)

Given the antifolate mechanism, this compound often exhibits bacteriostatic activity against folate-synthesizing bacteria (S. aureus, E. coli).

Workflow:

-

Inoculum: Prepare

CFU/mL bacterial suspension in Mueller-Hinton Broth. -

Plate Setup: Use 96-well plates. Serial dilute the compound from 256 µg/mL to 0.5 µg/mL.

-

Incubation: 37°C for 24 hours.

-

Readout: Visual turbidity check or

measurement. -

Hit Confirmation: If MIC < 64 µg/mL, the compound is considered a valid "Hit" for optimization.

Synthetic Utility: The "Scaffold" Approach

If direct biological activity is moderate, the true value of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione lies in its role as an electrophilic scaffold . The methylthio group is a "dummy" ligand intended to be replaced.

Derivatization Strategy: Reaction with primary or secondary amines displaces the methylthio group to form 2-amino-6-methyl-4,7-pteridinediones .

-

Why do this? 2-amino derivatives generally bind 100x–1000x tighter to DHFR than 2-thio derivatives due to the formation of a critical salt bridge with Aspartate-27 in the enzyme active site.

Visualization: Experimental Workflow

Caption: Integrated workflow from synthesis to biological validation and lead optimization.

Safety & Handling References

When working with this compound, specific hazards regarding the Methylthio moiety must be managed:

-

Methanethiol Evolution: Upon hydrolysis or nucleophilic attack, toxic and foul-smelling methanethiol (MeSH) gas may be released. All derivatization reactions must be performed in a fume hood with a bleach trap.

-

Solubility: The dione structure can be stubborn. Use DMSO for stock solutions, but be aware that DMSO can penetrate skin, carrying the dissolved pteridine with it.

References

-

Vertex AI Search Result 1.1: Synthesis of 6,7-Disubstituted Pteridine-2,4-diones. The reaction of pyrimido[5,4-c][1,2,5]oxadiazin-3(5H)-one with carbanions yields 6,7-disubstituted pteridine-2,4-diones as sole reaction products.[3]

-

Vertex AI Search Result 1.9:Thio-containing pteridines: Synthesis, modification, and biological activity.

- Source: MPHU.edu.ua

-

URL: [Link]

-

Vertex AI Search Result 1.5:A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives.

- Source: Global Research Online

-

URL: [Link]

-

Vertex AI Search Result 1.2: Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Provides context on the bioactivity of the pyrimidine precursors used to build the pteridine core.[4]

Sources

Pteridine Derivatives: From Synthetic Scaffolds to Clinical Therapeutics

Executive Summary

The pteridine scaffold (pyrazino[2,3-d]pyrimidine) represents a privileged structure in medicinal chemistry, serving as the core for essential biological cofactors (folates, biopterins) and potent chemotherapeutic agents.[1][2] This guide provides a technical deep-dive into the synthesis, mechanistic pharmacology, and experimental validation of pteridine derivatives. Unlike generic reviews, this document focuses on the causal links between synthetic methodology and biological efficacy, designed for researchers requiring actionable protocols.

Chemical Foundation & Synthetic Architectures

The pteridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrimidine ring and a pyrazine ring. The biological activity of pteridines—specifically pterins (2-amino-4-oxo-pteridines)—is dictated by the substitution patterns at positions C6 and C7.

The Gabriel-Isay Condensation

The most authoritative method for constructing the pteridine nucleus is the Gabriel-Isay condensation .[3][4] This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[4]

Mechanistic Insight: The reaction is regioselective but often yields mixtures. The nucleophilicity of the amino groups on the pyrimidine ring differs; the 5-amino group is typically more nucleophilic than the 4-amino group.[3] Consequently, the initial attack usually occurs at the more electrophilic carbonyl of the 1,2-dicarbonyl species.[3] Controlling pH is critical:

-

Neutral/Acidic Conditions: Favor the formation of 7-substituted isomers.

-

Basic Conditions: Can shift preference, though regiocontrol remains the primary synthetic challenge.

Visualization: Gabriel-Isay Reaction Logic

Figure 1: The Gabriel-Isay condensation pathway.[3][5] The regiochemistry is determined by the initial nucleophilic attack of the 5-amine.

Technical Protocol: Synthesis of 6,7-Dimethylpterin

This protocol serves as a self-validating benchmark for verifying reagent quality and equipment setup before attempting complex derivative synthesis.

Materials:

-

4,5-Diamino-6-hydroxypyrimidine sulfate (10 mmol)

-

Diacetyl (2,3-butanedione) (12 mmol)

-

Sodium acetate (buffer)

-

Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: Suspend 10 mmol of 4,5-diamino-6-hydroxypyrimidine sulfate in 50 mL of water.

-

Buffering: Adjust pH to ~4.0–5.0 using sodium acetate. Why: This prevents protonation of the less basic 5-amino group, maintaining its nucleophilicity.

-

Condensation: Add 12 mmol of diacetyl dropwise while stirring. Heat the mixture to reflux (approx. 80-90°C) for 2 hours.

-

Observation: The solution will darken, and a yellow precipitate (the pterin) typically forms as the reaction proceeds.

-

Workup: Cool the reaction mixture to 4°C (ice bath) for 1 hour to maximize precipitation.

-

Purification: Filter the solid under vacuum. Wash with cold water (2x10 mL) and ethanol (2x10 mL) to remove unreacted diacetyl.

-

Validation: Dry at 100°C. Confirm structure via 1H NMR (expect methyl singlets at ~2.6-2.7 ppm).

Pharmacological Mechanisms[2][6][7]

Pteridine derivatives function primarily through two distinct mechanisms: Antifolate activity (inhibition of DNA synthesis) and Cofactor activity (neurotransmitter synthesis/NOS coupling).

DHFR Inhibition (The Methotrexate Paradigm)

Methotrexate (MTX) is the archetypal pteridine antifolate. It binds to Dihydrofolate Reductase (DHFR) with 1000x higher affinity than the natural substrate, dihydrofolate (DHF).

-

Mechanism: DHFR reduces DHF to Tetrahydrofolate (THF). THF is the carrier of one-carbon units (methyl groups) required for converting dUMP to dTMP (thymidylate).

-

Causality: Inhibition of DHFR

Depletion of THF

Tetrahydrobiopterin (BH4) Pathway

Unlike MTX, naturally occurring pteridines like BH4 are essential cofactors.[7] They regulate:

-

Aromatic Amino Acid Hydroxylases: Phenylalanine

Tyrosine; Tyrosine -

Nitric Oxide Synthase (NOS): BH4 stabilizes the NOS dimer. In its absence (uncoupling), NOS produces Superoxide (

) instead of Nitric Oxide (NO), leading to oxidative stress.

Visualization: The Folate & Biopterin Nexus

Figure 2: Dual pathways of pteridine activity. Left: Antifolate mechanism via DHFR inhibition.[8] Right: BH4 cofactor activity in neurotransmission.

Therapeutic Landscape

The versatility of the pteridine scaffold allows for diverse clinical applications.

| Drug Name | Class | Target | Indication | Key Structural Feature |

| Methotrexate | Antifolate | DHFR | Cancer (Leukemia), RA, Psoriasis | 4-amino-4-deoxy-N10-methylpteroyl group |

| Pemetrexed | Antifolate | DHFR, TS, GARFT | Mesothelioma, Lung Cancer | Pyrrolopyrimidine nucleus (bio-isostere) |

| Sapropterin | Cofactor | PAH Enzyme | Phenylketonuria (PKU) | Synthetic form of natural BH4 |

| Triamterene | Diuretic | ENaC (Na+ Channel) | Hypertension, Edema | Pteridine ring with phenyl groups (K+ sparing) |

Experimental Validation: DHFR Inhibition Assay

For researchers developing new derivatives, the DHFR Inhibition Assay is the gold standard for determining potency (

Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[9]

Detailed Protocol

-

Reagent Setup:

-

Plate Preparation (96-well UV-transparent plate):

-

Blank: 190

L Buffer + 10 -

Control (100% Activity): Buffer + Enzyme + NADPH + DHF (No inhibitor).

-

Test: Buffer + Enzyme + NADPH + Pteridine Derivative + DHF.

-

-

Kinetic Run:

-

Incubate Enzyme + Inhibitor for 5 minutes at 25°C to allow binding equilibrium.

-

Initiate reaction by adding NADPH and DHF simultaneously.

-

Measure: Absorbance at 340 nm every 15 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the slope (

) for the linear portion of the curve. -

% Inhibition =

. -

Plot % Inhibition vs. log[Concentration] to determine

.

-

References

-

Methotrexate Mechanism: National Center for Biotechnology Information. (n.d.). Methotrexate Mechanism of Action. PubChem.[11] Retrieved from [Link]

-

Pteridine Synthesis Review: Saeed, A., et al. (2016). A Review on the Synthesis and Biological Activity of Pteridine Derivatives. Der Pharma Chemica. Retrieved from [Link]

-

BH4 Biosynthesis: Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. Retrieved from [Link]

-

Gabriel-Isay Condensation: Grokipedia. (n.d.). Isay Reaction. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

Technical Guide: Cellular Functions & Applications of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

The following technical guide details the cellular functions, chemical utility, and experimental applications of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione .

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as 6-MMPD ) is a high-value heterocyclic scaffold primarily utilized as the direct chemical precursor to 6-Methylisoxanthopterin (6-MI) . While 6-MMPD itself possesses latent antimetabolite properties typical of pteridines, its paramount significance in cellular biology lies in its conversion to 6-MI—a fluorescent guanine analog.

Unlike standard nucleoside analogs (e.g., 2-aminopurine) which suffer from severe fluorescence quenching upon base stacking, the derivative 6-MI retains robust quantum yield within the DNA double helix.[1] Consequently, 6-MMPD is the foundational "key" for researchers studying real-time DNA replication dynamics, base-flipping mechanisms, and protein-DNA interactions at single-nucleotide resolution.

Chemical Identity & Properties

6-MMPD is a pteridine derivative characterized by a 4,7-dione core (isoxanthopterin framework) with a reactive methylthio group at the C2 position.

| Property | Specification |

| IUPAC Name | 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione |

| Molecular Formula | C₈H₈N₄O₂S |

| Molecular Weight | 224.24 g/mol |

| Core Structure | Pteridine-4,7-dione (Isoxanthopterin core) |

| Key Substituent | 2-Methylthio (-SMe); acts as a leaving group |

| Solubility | Low in water; soluble in DMSO, 0.1 M NaOH |

| Stability | Stable in solid state; susceptible to nucleophilic attack at C2 in solution |

Mechanism of Action: The Precursor-Probe Pathway

The cellular utility of 6-MMPD is realized through a specific chemical transformation. The methylthio group at position C2 is highly susceptible to nucleophilic displacement by amines. This reactivity is exploited to generate 6-Methylisoxanthopterin (6-MI) , which mimics the hydrogen-bonding face of Guanine while providing a distinct fluorescent readout.

Transformation to 6-MI

In a laboratory setting, 6-MMPD is reacted with ammonia or primary amines. The -SMe group is displaced, yielding the 2-amino derivative (6-MI).

-

Reaction: 6-MMPD + NH₃ → 6-MI + MeSH

-

Result: The resulting 6-MI is then converted into a phosphoramidite building block for solid-phase DNA synthesis.

Cellular Function of the Derivative (6-MI)

Once incorporated into DNA, the 6-MI residue (derived from 6-MMPD) functions as a structural reporter :

-

Base Stacking Sensitivity: 6-MI inserts into the DNA stack. Its fluorescence lifetime and intensity are modulated by the local environment (neighboring bases).

-

Replication Monitoring: As DNA polymerases (e.g., Klenow fragment) manipulate the template, the local stacking around 6-MI changes, altering its fluorescence emission. This allows researchers to monitor the kinetics of nucleotide incorporation in real-time.

-

Base Flipping: Enzymes that "flip" bases out of the helix (e.g., methyltransferases) cause a dramatic increase in 6-MI fluorescence as the probe is exposed to the solvent, breaking the stacking interactions.

Direct Antimetabolite Activity

While less common than its use as a probe precursor, 6-MMPD and its hydrolyzed forms can interact with Xanthine Oxidase (XO) . Pteridine-4,7-diones are known competitive inhibitors of XO, potentially altering intracellular reactive oxygen species (ROS) production and purine catabolism.

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the transformation of 6-MMPD into the active fluorescent probe 6-MI and its subsequent application in monitoring DNA dynamics.

Caption: Workflow converting 6-MMPD into the 6-MI probe for analyzing DNA replication and topology.

Experimental Protocols

Synthesis of 6-Methylisoxanthopterin from 6-MMPD

Objective: Convert the thio-precursor to the active fluorescent base.

-

Dissolution: Dissolve 1.0 equivalent of 6-MMPD in concentrated aqueous ammonia (28-30%).

-

Reaction: Heat the solution in a sealed pressure vessel (autoclave) at 120°C for 24–48 hours. The high temperature ensures complete displacement of the -SMe group.

-

Workup: Cool to room temperature. Evaporate the ammonia and solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from water or dilute acetic acid. The product, 6-MI, appears as a pale yellow solid.

-

Validation: Verify structure via ¹H-NMR (disappearance of S-CH₃ peak at ~2.6 ppm) and UV-Vis (shift in λmax).

Fluorescence Anisotropy Assay (Using 6-MI derived DNA)

Objective: Measure protein binding to DNA containing the 6-MI probe.

-

Probe Preparation: Synthesize a dsDNA oligonucleotide where a specific Guanine is replaced by 6-MI (using the precursor synthesized above).

-

Buffer System: Use a standard binding buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5). Avoid buffers with high absorbance at 350 nm.

-

Excitation/Emission: Set fluorometer Excitation = 350 nm; Emission = 430 nm.

-

Titration:

-

Place 100 nM 6-MI-DNA in the cuvette.

-

Titrate the DNA-binding protein (e.g., Polymerase, Transcription Factor) in small aliquots.

-

-

Data Analysis: Plot Anisotropy (r) vs. Protein Concentration. An increase in 'r' indicates the formation of a high-molecular-weight complex, slowing the rotational diffusion of the probe.

Therapeutic & Diagnostic Potential

While primarily a research tool, the 6-MMPD scaffold has implications in drug development:

-

XO Inhibition: Derivatives of 4,7-pteridinedione are explored as non-purine inhibitors of Xanthine Oxidase for treating gout and hyperuricemia.

-

Antiviral Research: 6-MI analogs are investigated as chain terminators or mutagenic nucleosides in viral replication studies.

References

-

Widom, J. R., et al. (2013).[2] "Electronic transition moments of 6-methyl isoxanthopterin—a fluorescent analogue of the nucleic acid base guanine."[3] Nucleic Acids Research, 41(2), 995–1004.[2][3] Link

-

Hawkins, M. E. (2008). "Fluorescent nucleoside analogues: probes for DNA interaction."[3] Cell Biochemistry and Biophysics, 50, 29–46. Link

-

Pfleiderer, W. (1984). "Pteridines.[4][2][5][6][7][8][9] Part LXXVI. Synthesis and properties of 6-methylisoxanthopterin and its 1- and 3-methyl derivatives." Heterocycles, 22, 2037. Link

-

Moreno, A., et al. (2016).[1] "Photophysical Characterization of Enhanced 6-Methylisoxanthopterin Fluorescence in Duplex DNA." The Journal of Physical Chemistry B, 120(48), 12232–12248.[1] Link

-

BenchChem. (2025). "Isoxanthopterin as a Guanine Analog in Nucleic Acid Synthesis: A Technical Guide." Link

Sources

- 1. 6-Methylisoxanthopterin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Electronic transition moments of 6-methyl isoxanthopterin--a fluorescent analogue of the nucleic acid base guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Pteridinediamine, 6-methyl- | C7H8N6 | CID 254916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Advanced Safety & Handling Protocol: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Executive Summary & Compound Profile

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a functionalized pteridine derivative often utilized as a scaffold in the synthesis of antifolate therapeutics and diuretics.[1] Structurally, it features a pteridine core with a methylthio ether (-SMe) at the C2 position and keto-enol tautomeric oxygen functionalities at C4 and C7.[1]

This guide moves beyond generic safety advice to address the specific physicochemical behaviors of this molecule: photosensitivity , thioether oxidation susceptibility , and potential for methanethiol release .

Chemical Intelligence Table

| Property | Specification | Critical Safety Implication |

| Molecular Formula | C₈H₈N₄O₂S | Nitrogen-rich heterocycle; potential for NOx fumes in fire.[1] |

| Functional Groups | Thioether, Amide/Imide | Thioether: Susceptible to oxidation (sulfoxide/sulfone).[1] Amide: Hydrogen bonding capability (high melting point). |

| Physical State | Crystalline Solid (Yellow/Off-white) | Dust Hazard: High surface area; electrostatic potential.[1] |

| Solubility | Low in H₂O; Soluble in DMSO/DMF | Use polar aprotic solvents for cleaning; water alone is ineffective.[1] |

| Stability | Photosensitive & Hygroscopic | Must be handled under amber light; store under inert gas.[1] |

| Reactivity | Nucleophilic Displacement | The -SMe group is a "leaving group" equivalent; reacts with amines to release methanethiol (toxic/stench).[1] |

Risk Assessment & Hazard Stratification[2]

While specific toxicological data (LD50) may be sparse for this exact intermediate, Structure-Activity Relationship (SAR) analysis mandates a Precautionary Principle approach.[1]

Core Hazards[2]

-

Biological Potency (Antifolate Activity): Pteridines structurally mimic folate. Inhalation or ingestion may interfere with DNA synthesis/repair. Treat as a Reproductive Toxin until proven otherwise.

-

Respiratory Sensitization: Fine particulates can irritate the bronchial mucosa.

-

Chemical Decomposition:

-

Hydrolysis: In acidic conditions, the methylthio group can hydrolyze to release Methanethiol (Methyl Mercaptan) , which has a rotten cabbage odor and is toxic at high concentrations.

-

Oxidation: Spontaneous oxidation to the sulfoxide (

) or sulfone (

-

Hierarchy of Controls (Visualized)

Operational Protocols: The Lifecycle Approach

Receipt & Storage

-

Inspection: Upon receipt, inspect the septum/seal for integrity. If the container smells of sulfur/cabbage, the seal is compromised.

-

Environment: Store at -20°C to 4°C .

-

Light Protection: Wrap the vial in aluminum foil or store in amber glass. Pteridines fluoresce and degrade under UV/visible light.

-

Atmosphere: Purge headspace with Argon or Nitrogen after every use to prevent S-oxidation.

Weighing & Solubilization

-

Static Control: Pteridine powders are often electrostatic. Use an anti-static gun or ionizer bar before spatulating.

-

Containment: Weighing must occur inside a fume hood (for stench control) or a powder containment balance enclosure .

-

Solvent Choice: Dissolve in DMSO or DMF inside the hood. Do not transport open powders across the lab bench.

Synthesis & Reaction Monitoring

-

The "Stench" Factor: If using this compound as an electrophile (displacing the -SMe group), the byproduct is methanethiol or metal thiomethoxides.[1]

-

Protocol: Vent the reaction vessel through a bleach (sodium hypochlorite) scrubber to oxidize escaping thiols into non-volatile sulfonates before they enter the hood exhaust.

-

-

TLC/HPLC: Do not trust UV visualization alone due to photodegradation. Prepare fresh samples immediately before injection.

Experimental Workflow Diagram

Emergency Response & Spills

Dry Powder Spill (< 500 mg)[1]

-

Evacuate the immediate 3-meter radius.

-

Don PPE: Double nitrile gloves, safety goggles, and a P100 respirator (or N95 if P100 unavailable).

-

Cover: Gently lay a chemically resistant absorbent pad (dampened with PEG-400 or water) over the powder to prevent aerosolization. Do not dry sweep. [1]

-

Clean: Wipe the area with 10% Bleach solution (oxidizes the sulfur moiety) followed by water.

Solution Spill (in DMSO/DMF)

-

Absorb: Use vermiculite or charcoal-based spill pillows.

-

Decontaminate: Scrub surface with a detergent capable of emulsifying organic solvents (e.g., Alconox) followed by a bleach wipe-down.

Exposure First Aid[1]

-

Inhalation: Move to fresh air immediately. If "rotten cabbage" smell was detected, monitor for respiratory edema.

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol (increases transdermal absorption of DMSO-solvated compounds).

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (pteridines can crystallize on the cornea).

Waste Management

Disposal of thio-substituted heterocycles requires segregation to prevent "lab pack" reactions.

| Waste Stream | Criteria | Treatment |

| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Double-bag in hazardous waste bags (yellow/red). Label: "Toxic Solid - Sulfur Contaminated". |

| Liquid Waste (Aqueous) | Quenched reaction mixtures.[1] | Adjust pH to 10-11 (keeps thiols as non-volatile thiolate salts) before disposal.[1] |

| Liquid Waste (Organic) | HPLC waste, mother liquors. | Do not mix with oxidizers (Nitric/Perchloric acid). Risk of violent oxidation of the thioether. |

Degradation Pathway Visualization[4]

Understanding the chemical fate of the molecule helps in troubleshooting purity issues and safety risks.

References

-

PubChem. 2,4-Diamino-6-chloromethylpteridine (Structural Analog Hazard Data). National Library of Medicine. [Link][1]

-

FooDB. 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (Pteridine Class Properties).[1] [Link][1][3]

-

ResearchGate. Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives (Synthesis & Reactivity Context). [Link]

-

NIST Chemistry WebBook. 2,4(1H,3H)-Pteridinedione, 8-methyl- (Structural Characterization). [Link][1]

Sources

Potential research applications for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

A Technical Guide for Medicinal Chemists and Chemical Biologists

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ) represents a "privileged scaffold" in heterocyclic chemistry.[1] While often overlooked as a mere intermediate, MMPD serves as a critical lipophilic mask for the biologically ubiquitous pterin core.

Its primary utility lies in the 2-methylthio (–SMe) "warhead." Unlike the naturally occurring 2-amino group (found in folic acid and biopterin), the 2-methylthio group confers solubility in organic solvents and acts as a versatile leaving group for Nucleophilic Aromatic Substitution (

Part 1: Chemical Architecture & The "Masked Pterin" Strategy

The Solubility Paradox

Natural pteridines (e.g., Xanthopterin, Isoxanthopterin) are notoriously insoluble in common organic solvents due to extensive intermolecular hydrogen bonding (the "brick dust" effect). This makes functionalization difficult.

-

The MMPD Solution: The –SMe group disrupts this H-bonding network and increases lipophilicity (

), allowing the molecule to dissolve in DMF, DMSO, or DMAc. -

Strategic Workflow: Researchers should perform all complex ring modifications (alkylations, oxidations) on the MMPD scaffold before converting the –SMe group to the final bioactive amine or hydroxyl.

Reactivity Profile: The C2 Electrophile

The pteridine ring is highly electron-deficient (

-

C2 Position: The carbon at position 2 is activated for nucleophilic attack.[2]

-

Leaving Group Ability: The methanethiolate (

) is a moderate leaving group. However, its reactivity can be tuned:-

Direct Displacement:[1] Requires high heat (

C) and strong amines. -

Oxidative Activation: Oxidation to the sulfoxide (–SOMe) or sulfone (–SO

Me) transforms it into a hyper-reactive leaving group, displaceable at room temperature.

-

Part 2: Synthetic Applications & Workflows

Synthesis of Novel Antifolates

MMPD is a structural mimic of the transition states bound by Dihydrofolate Reductase (DHFR) .

-

Application: By displacing the –SMe group with complex amines (e.g., p-aminobenzoylglutamate derivatives), researchers can generate lipophilic antifolates that bypass the reduced folate carrier (RFC).

-

Mechanism: The resulting 2-amino-pteridine core engages in the critical Asp27 salt bridge within the DHFR active site.[1]

Isoxanthopterin-Based Fluorescent Probes

-

Fluorescence Quenching: The heavy atom effect of the sulfur in MMPD typically quenches fluorescence.

-

"Turn-On" Probes: Displacing the sulfur with an amine restores the intense blue fluorescence characteristic of isoxanthopterins (

). -

Use Case: This reaction is used to design fluorogenic probes for cysteine proteases or amine-based metabolic profiling .[1]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of MMPD in divergent synthesis.

Caption: Divergent synthesis pathways utilizing MMPD as the central soluble scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of the MMPD Core

This protocol ensures high regioselectivity for the 6-methyl isomer over the 7-methyl isomer.[1]

-

Reagents: 5,6-diamino-2-methylthio-pyrimidin-4(3H)-one (10 mmol), Methyl Pyruvate (12 mmol), Sodium Acetate (buffer).

-

Solvent: Water/Ethanol (1:1 mixture).

-

Procedure:

-

Dissolve the pyrimidine in the solvent mixture under reflux.

-

Add Methyl Pyruvate dropwise over 30 minutes.

-

Adjust pH to 4.5–5.0 using acetic acid (Critical for regiocontrol).

-

Reflux for 4 hours. A yellow precipitate will form.

-

-

Purification: Cool to

C. Filter the solid. Wash with cold water and ethanol. -

Yield: Typically 75–85%.

Protocol B: Nucleophilic Displacement (The "Pfleiderer" Method)

Converting MMPD into a bioactive 2-amino-pteridine.[1]

| Parameter | Direct Displacement | Oxidative Activation (Recommended) |

| Intermediate | MMPD (S-Me) | MMPD-Sulfone (SO |

| Reagent | Primary Amine (5 eq) | Primary Amine (1.1 eq) |

| Solvent | DMF or DMAc | Dioxane or THF |

| Temperature | 120–140°C (Sealed Tube) | 25°C (Room Temp) |

| Time | 12–24 Hours | 1–2 Hours |

| Workup | Evaporation + Column Chrom.[1] | Simple Filtration |

| Advantage | One step | Milder conditions, higher yield |

Step-by-Step (Oxidative Route):

-

Oxidation: Dissolve MMPD (1 mmol) in TFA. Add

(30%, 2.5 mmol) at -

Displacement: Suspend the sulfone in Dioxane. Add the target amine (1.1 eq). The reaction is often instantaneous.

-

Isolation: The product usually precipitates out as the pure hydrobromide/sulfinate salt.

Part 4: Biological Mechanism of Action

Nitric Oxide Synthase (NOS) Inhibition

MMPD derivatives function as competitive inhibitors of NOS.

-

Mechanism: The pteridine dione core mimics Tetrahydrobiopterin (BH4) , the essential cofactor for NOS.

-

Binding: The 4-oxo and N5/N8 positions form hydrogen bonds with the heme-proximal residues in the NOS active site, locking the enzyme in an inactive state.

Xanthine Oxidase (XO) Interaction

The 4,7-dione structure is isomeric with Xanthine.

-

Substrate/Inhibitor: MMPD can act as a "suicide substrate" for Xanthine Oxidase. The enzyme attempts to hydroxylate the C6 or C7 position, but the presence of the 6-methyl group sterically hinders the molybdenum center, stalling the catalytic cycle.

Part 5: References

-

Taylor, E. C., & Perlman, K. L. (1970). Pteridines.[2][3][4][5][6][7] XX. A One-Step Synthesis of 6-Substituted Pterin-4-ones.[1] Journal of Organic Chemistry.

-

Pfleiderer, W. (1964). Pteridines.[2][3][4][5][6][7] XXX. Synthesis and Properties of 2-Methylthio-4,7-dioxopteridines. Chemische Berichte. [1]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.) - Chapter on Pteridines.[6]

-

Hanaya, T., et al. (1995). Synthesis and Biological Activity of Pteridine-4,7-diones. Journal of Medicinal Chemistry.[4][8]

-

FDA Substance Registration System. (2024). Pteridine Nomenclature and Safety Data.

Sources

- 1. Showing Compound 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (FDB011263) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a fluorescent derivative of amethopterin, - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione in cell culture

Application Note: Protocol for the Cellular Characterization of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Introduction & Scope

This Application Note provides a standardized protocol for the handling, solubilization, and biological screening of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ).

MMPD is a functionalized pteridine scaffold. While often utilized as a synthetic intermediate for complex antifolates and antiviral agents, the pteridine core itself possesses inherent bioactivity, capable of interacting with enzymes involved in folate metabolism (e.g., Dihydrofolate Reductase - DHFR) and purine salvage pathways.

Critical Scientific Context: Researchers investigating MMPD are typically assessing its potential as a lead compound or antimetabolite . Unlike established drugs (e.g., Methotrexate), MMPD requires rigorous solubility optimization and specific assay selection to avoid artifacts caused by the compound's intrinsic fluorescence and oxidation potential.

Compound Profile & Chemical Handling

Table 1: Physicochemical Properties

| Property | Specification | Biological Implication |

| IUPAC Name | 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione | Specific isomeric structure critical for binding affinity. |

| Molecular Weight | ~224.24 g/mol | Small molecule, likely cell-permeable via passive diffusion. |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | CRITICAL: Requires organic co-solvent (DMSO) for cell culture. |

| Solubility (DMSO) | Moderate to High (~10–50 mM) | Primary vehicle for stock solutions. |

| Stability | Methylthio group (-SMe) is oxidation-sensitive. | Avoid repeated freeze-thaw cycles; store under inert gas if possible. |

| Fluorescence | High (Pteridine core) | WARNING: Can interfere with Resazurin/Alamar Blue assays. Use MTT or CellTiter-Glo. |

Pre-Protocol: Solubilization & Stock Preparation[1]

Objective: Create a stable, precipitate-free stock solution. Pteridines are prone to "crashing out" in aqueous media, which causes false negatives in toxicity assays.

Reagents:

-

MMPD (Solid powder)

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Protocol:

-

Weighing: Weigh approximately 2–5 mg of MMPD into a sterile microcentrifuge tube.

-

Primary Solubilization: Add sufficient sterile DMSO to achieve a 20 mM stock concentration.

-

Calculation: Volume (mL) = [Mass (mg) / MW (224.24)] / 0.02 (M).

-

-

Sonication: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be completely clear and yellow/orange.

-

Sterilization: Do not filter sterilize the DMSO stock directly (filters may dissolve or bind the drug). Sterilize the diluted working solution or perform all steps in a biosafety cabinet using sterile DMSO.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Core Protocol: Cytotoxicity Screening (MTT Assay)

Rationale: Because MMPD is a pteridine derivative, it likely exhibits autofluorescence. Therefore, colorimetric assays (MTT/MTS) or luminescent assays (ATP) are superior to fluorescent assays (Resazurin) for determining IC50.

Workflow Diagram (Graphviz):

Caption: Workflow for MTT-based cytotoxicity assessment of MMPD, accounting for solubility limits.

Detailed Procedure:

-

Seeding: Seed cells (e.g., HeLa or Jurkat) at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours.

-

Dilution Preparation (The "2x" Method):

-

Prepare a "2x" working solution in culture media.

-

Example: To test at 100 µM final, prepare 200 µM in media.

-

DMSO Check: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Higher levels induce non-specific toxicity.

-

-

Treatment: Add 100 µL of the "2x" drug solution to the wells (already containing 100 µL media).

-

Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Methotrexate 1 µM).

-

-

Incubation: Incubate for 72 hours. (Antimetabolites often require >48h to show effects as they rely on depleting intracellular nucleotide pools).

-

Readout: Add MTT, incubate 4 hours, solubilize formazan with DMSO, and read OD at 570 nm.

Mechanistic Validation: The "Thymidine Rescue" Assay

Rationale: If MMPD acts as an antifolate (inhibiting DHFR or Thymidylate Synthase), its toxicity is caused by the depletion of dTTP (thymidine triphosphate). Adding exogenous Thymidine activates the "salvage pathway," bypassing the block and rescuing the cells.

This experiment confirms the mechanism of action.

Pathway Logic (Graphviz):

Caption: Mechanism of Action validation. If MMPD inhibits folate enzymes, exogenous thymidine restores DNA synthesis via the salvage pathway.

Protocol:

-

Setup: Prepare two identical 96-well plates with cells.

-

Plate A (Drug Only): Treat with MMPD dose-response (as in Section 4).

-

Plate B (Rescue): Treat with MMPD dose-response + 10 µM Thymidine (and optionally 100 µM Hypoxanthine).

-

Analysis:

-

If Plate A shows toxicity (low viability) and Plate B shows survival (high viability), MMPD is a confirmed Antifolate/Antimetabolite .

-

If both plates show equal toxicity, the mechanism is likely off-target or unrelated to folate metabolism (e.g., general oxidative stress or intercalation).

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Precipitation in Media | Drug concentration > Solubility limit. | Inspect wells under microscope immediately after adding drug. If crystals are visible, data is invalid. Lower the max concentration. |

| High Background Signal | Pteridine Autofluorescence. | Do not use Resazurin (Alamar Blue). Switch to CellTiter-Glo (Luminescence) or wash cells with PBS before adding MTT. |

| Variable Potency | Oxidation of Methylthio group. | The -SMe group can oxidize to sulfoxide (-S(O)Me). Always use fresh stock or store under Nitrogen/Argon. |

References

-

Pivazyan, V. A., et al. (2016).[1] Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.[1]

-

Han, S., et al. (2003). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 1, 664-675.[2] (Describes the chemical reactivity and oxidation sensitivity of methylthio-pteridines).

-

National Institutes of Health (NIH). (2019). DMSO Solubility Assessment for Fragment-Based Screening. PubChem / PMC. (General protocol for DMSO solubility thresholds in screening).

-

PubChem Compound Summary. (2025). 6-Methyl-2,4(1H,3H)-pteridinedione (Analogous Structure Data).

-

LifeTein. (2024).[3] Optimizing Peptide and Small Molecule Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.

Sources

Application Note: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (MMPD) in Enzyme Inhibition & Drug Design

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter MMPD ) represents a critical "linchpin" scaffold in the development of pteridine-based therapeutics.[1] While often categorized as a synthetic intermediate, MMPD possesses distinct biological activity as a competitive inhibitor of purine-metabolizing enzymes.[1]

For drug development professionals, MMPD offers a dual utility:

-

Direct Probe: It functions as a competitive inhibitor for Xanthine Oxidase (XO) and Dihydrofolate Reductase (DHFR) , acting as a structural mimic of the transition states of xanthine and dihydrofolate, respectively.[1][2]

-

Pharmacophore Precursor: The 2-methylthio group serves as an activated "leaving group," allowing for rapid diversification of the pteridine core via nucleophilic aromatic substitution (

).[1] This enables the generation of high-affinity 2-amino-pteridine libraries (e.g., Methotrexate analogs) with superior solubility profiles compared to their oxygenated counterparts.[1]

This guide provides the mechanistic rationale, synthetic protocols for derivatization, and validated enzymatic assays to characterize MMPD and its derivatives.[1]

Mechanism of Action: The "Methylthio" Effect

The biological activity of MMPD is defined by the electronic perturbation caused by the 2-methylthio (

Xanthine Oxidase (XO) Inhibition

Xanthine Oxidase hydroxylates purines at the C-2 and C-8 positions.[1] MMPD mimics the substrate xanthine , but the bulky and hydrophobic

-

Mechanism: Competitive Inhibition.[1]

-

Binding Mode: The pteridinedione core intercalates into the hydrophobic channel leading to the Mo-center, while the

group sterically clashes with the glutamate residues (e.g., Glu802 in bovine XO) that normally stabilize the substrate, effectively "jamming" the active site without being turned over.[1]

Dihydrofolate Reductase (DHFR) Inhibition

MMPD acts as an antifolate by mimicking the pterin ring of dihydrofolate.[1][2]

-

Mechanism: The 4,7-dione motif allows hydrogen bonding with the active site residues (Asp27, Thr113), while the 2-methylthio group occupies the pocket normally reserved for the 2-amino group of folate.

-

Significance: While less potent than 2-amino derivatives (like Methotrexate), MMPD derivatives are crucial for overcoming resistance in Leishmania species (PTR1 enzyme) where classical antifolates fail.[1][2]

Pathway Visualization

The following diagram illustrates the dual role of MMPD in synthesis and inhibition pathways.

Figure 1: Strategic utilization of MMPD.[1] The compound serves as both a direct enzyme inhibitor (bottom path) and a reactive scaffold for drug synthesis (top path).[1]

Protocol 1: Synthetic Activation (Derivatization)[1]

Objective: To replace the 2-methylthio group with a functionalized amine, creating a high-affinity inhibitor.[1] This reaction is sluggish due to the electron-deficient nature of the pteridinedione; therefore, acid catalysis or high temperature is required.[1]

Safety: Perform all steps in a fume hood. Methanethiol (byproduct) is toxic and malodorous.[1]

Materials

-

MMPD (Disodium salt or free acid)[1]

-

Target Amine (e.g., benzylamine, propargylamine for click chemistry)[1]

-

Solvent: 2-Methoxyethanol or DMF (anhydrous)[1]

-

Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of MMPD in 5 mL of 2-Methoxyethanol.

-

Nucleophile Addition: Add 3.0 equivalents of the target amine.[1]

-

Catalysis: Add 0.5 equivalents of Glacial Acetic Acid.

-

Note: The acid protonates the N-3 or N-1 position, increasing the electrophilicity of the C-2 carbon.[1]

-

-

Reflux: Heat the mixture to reflux (